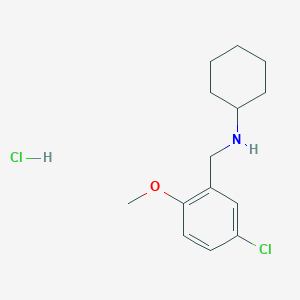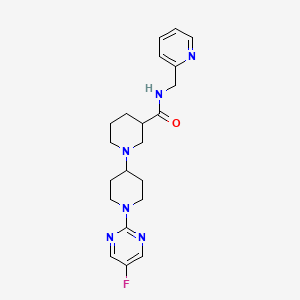![molecular formula C20H23ClN2O3 B5371524 N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5371524.png)
N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide, also known as BCI, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCI is a small molecule inhibitor of a protein called IkappaB kinase (IKK), which is involved in the regulation of inflammation and immune responses.
科学的研究の応用
N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. This compound has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in the regulation of inflammation and immune responses. NF-kappaB is activated by IKK, and this compound inhibits the activity of IKK, thereby suppressing the activation of NF-kappaB.
作用機序
N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide inhibits the activity of IKK by binding to a specific site on the protein. This prevents the phosphorylation of IkappaB, a protein that inhibits the activation of NF-kappaB. When IkappaB is phosphorylated, it is degraded, allowing NF-kappaB to translocate to the nucleus and activate the expression of pro-inflammatory genes. By inhibiting the activity of IKK, this compound prevents the activation of NF-kappaB and the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to various stimuli. This compound has also been shown to inhibit the growth and proliferation of cancer cells in various models. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide has several advantages for lab experiments. This compound is a small molecule inhibitor, which makes it easy to synthesize and modify. This compound has been extensively studied, and its mechanism of action is well understood. This compound has been shown to have anti-inflammatory and anti-tumor effects in various models, making it a promising therapeutic candidate. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to use in certain assays. This compound can also have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide. One direction is the development of more potent and selective inhibitors of IKK. Another direction is the study of the effects of this compound in various disease models, including autoimmune disorders and neurodegenerative diseases. The development of this compound analogs with improved solubility and pharmacokinetic properties is also an area of interest. Finally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, is an area of potential synergy.
合成法
The synthesis of N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide involves several steps, starting from the reaction of 4-chlorobenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then treated with N,N-dimethylformamide dimethyl acetal to form the corresponding imidoyl chloride, which is then reacted with tert-butyl 4-hydroxybenzoate to form the tert-butyl ester intermediate. This intermediate is then treated with 2-(4-tert-butylphenoxy)propanoic acid to form the final product, this compound.
特性
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-tert-butylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-13(25-17-11-7-15(8-12-17)20(2,3)4)19(24)26-23-18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRCROFOHZWFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=C(C=C1)Cl)N)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)
![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)
![1'-[(5-fluoropyridin-2-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5371457.png)
![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)

![4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)

![(3aR*,5S*,6S*,7aS*)-2-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5371511.png)

